6-(Dimethylamino)-2-methyl-4-pyrimidinol
Overview
Description
6-(Dimethylamino)-2-methyl-4-pyrimidinol is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Model Compounds
The compound has been utilized in the synthesis of pyrimidine-heteroarenium salts, which are model compounds for biologically significant betainic guanines in RNA. These model compounds have shown the ability to form homo-intermolecular dimers, as demonstrated in a study by SchmidtAndreas and KindermannMarkus Karl (2001) (SchmidtAndreas & KindermannMarkus Karl, 2001).
Photolysis Studies
Research by D. Sen and C. Wells (1981) explored the photolysis of this compound in aqueous solution, leading to the formation of isomeric photo-dimers. This study provides insights into the compound's behavior under specific environmental conditions and its potential for forming dimers (D. Sen & C. Wells, 1981).
Facilitating Synthesis of Novel Derivatives
6-(Dimethylamino)-2-methyl-4-pyrimidinol has been used in the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives. This was achieved through reactions with various heterocumulenes, providing a method for the direct synthesis of these derivatives, as reported by D. Prajapati and A. Thakur (2005) (D. Prajapati & A. Thakur, 2005).
Metal Ion Complex Formation
The compound has shown the ability to form complexes with various metal ions, such as Cu(II), Cd(II), Mn(II), Co(II), and Hg(II). This was studied by S. Dixon and C. Wells (1986), who found that these pyrimidine bases bond to metal ions through the carbonyl group at C(4), indicating potential applications in metal ion detection or coordination chemistry (S. Dixon & C. Wells, 1986).
Microwave-Induced Synthesis
The compound has been used in microwave-induced synthesis processes. Under specific conditions, it undergoes cycloaddition reactions to yield various pyrimidine derivatives, as explored by Mukut Gohain et al. (2004). This suggests its role in facilitating efficient and novel synthesis pathways (Mukut Gohain et al., 2004).
Host-Guest Chemistry
Research on the formation of heterotopic metallacalix[n]arenes containing this compound has been conducted by Miguel A. Galindo et al. (2004). This study highlights its potential in host-guest chemistry, a branch of supramolecular chemistry focusing on the interaction between two or more molecules (Miguel A. Galindo et al., 2004).
Properties
IUPAC Name |
4-(dimethylamino)-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-8-6(10(2)3)4-7(11)9-5/h4H,1-3H3,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVFYJPZRHEZHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608104 | |
Record name | 6-(Dimethylamino)-2-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83724-17-8 | |
Record name | 6-(Dimethylamino)-2-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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